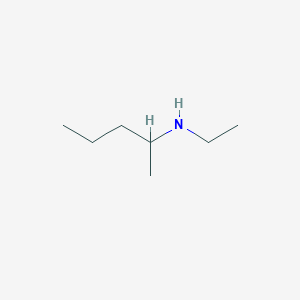
N-Ethylpentan-2-amine
Overview
Description
N-Ethylpentan-2-amine, also known as 1,3-dimethyl-4-ethylbutylamine, is a synthetic compound that belongs to the class of alkylamines. It has a molecular weight of 115.22 .
Synthesis Analysis
Most aldehydes and ketones react with 2º-amines to give products known as enamines . This is an acid-catalyzed reversible reaction in which water is lost. Consequently, enamines are easily converted back to their carbonyl precursors by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular formula of N-Ethylpentan-2-amine is C7H17N . The molecular mass is 115.217 g·mol −1 . The InChI key is MVAOLFCQWQECDS-ZETCQYMHSA-N .Chemical Reactions Analysis
Amines, including N-Ethylpentan-2-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . This is due to the lone electron pair on their nitrogen atoms .Physical And Chemical Properties Analysis
N-Ethylpentan-2-amine is a clear, colorless liquid at room temperature . It has a density of 0.8±0.1 g/cm3 . The boiling point is 123.9±8.0 °C at 760 mmHg . The molar refractivity is 38.0±0.3 cm3 .Mechanism of Action
Target of Action
N-Ethylpentan-2-amine, also known as 2-ethylpentanamine, is a secondary amine . Secondary amines are known to react with aldehydes and ketones to form enamines . The primary targets of N-Ethylpentan-2-amine are therefore likely to be aldehydes and ketones within biological systems.
Mode of Action
The interaction of N-Ethylpentan-2-amine with its targets involves a series of acid-catalyzed reversible reactions . The amine first attacks the carbonyl group of the aldehyde or ketone, leading to the formation of an intermediate. This intermediate then undergoes proton transfer, protonation of the hydroxyl group, removal of water, and finally deprotonation to form the enamine .
Biochemical Pathways
The formation of enamines from secondary amines like N-Ethylpentan-2-amine can affect various biochemical pathways. Enamines are versatile intermediates in organic synthesis and can participate in a variety of reactions, potentially influencing multiple biochemical pathways . .
Pharmacokinetics
Secondary amines are typically basic, with the ability to accept protons . This could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the basicity of amines can impact their solubility and therefore their absorption and distribution within the body .
Result of Action
The formation of enamines from the reaction of N-Ethylpentan-2-amine with aldehydes and ketones can have various molecular and cellular effects. Enamines can act as nucleophiles in subsequent reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of complex molecules, potentially influencing cellular functions and processes .
Action Environment
The action of N-Ethylpentan-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can impact the protonation state of the amine, potentially affecting its reactivity . Additionally, the presence of other reactive species can influence the reactions that N-Ethylpentan-2-amine participates in.
Safety and Hazards
properties
IUPAC Name |
N-ethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6-7(3)8-5-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAOLFCQWQECDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497762 | |
| Record name | N-Ethylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpentan-2-amine | |
CAS RN |
39190-84-6 | |
| Record name | N-Ethylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




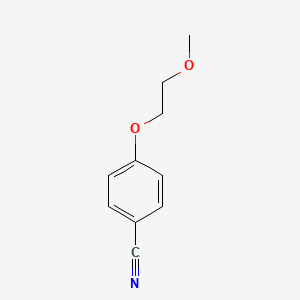
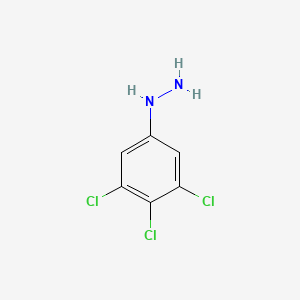
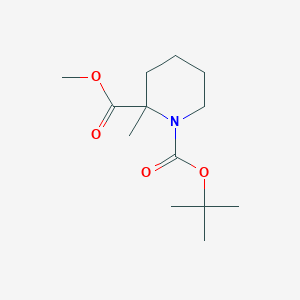



![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)
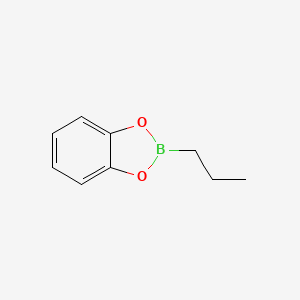


![((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol](/img/structure/B1353103.png)

